Clarithromycin, a semi-synthetic macrolide antibiotic, is widely used for treating bacterial infections. During its production, various organic impurities may arise, impacting the drug's quality and efficacy []. These impurities can originate from:
Regulatory agencies, such as the European Medicines Agency (EMA), categorize antibiotics based on their manufacturing processes and establish acceptable limits for organic impurities within each group [].
The emergence of clarithromycin resistance in bacteria, particularly Helicobacter pylori, poses a significant challenge to treatment efficacy [, , , ]. While the primary mechanism of resistance involves mutations in the 23S rRNA gene [, , , , ], the presence of specific impurities could potentially contribute to:
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7